molecular formula C6H14ClNO B1356890 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 851389-38-3

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B1356890
CAS No.: 851389-38-3
M. Wt: 151.63 g/mol
InChI Key: JBTIPAKRVUCURY-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reduction of 4-methyltetrahydro-2H-pyran-4-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its amine group. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
  • 4-Aminotetrahydropyran
  • Cyclopropylacetic acid

Uniqueness

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

4-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTIPAKRVUCURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593769
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851389-38-3
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxan-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide obtained in Example 7-2 (630 mg) in ethanol/acetic acid (5/1, 6 mL), was added thiourea (275 mg) at room temperature. The reaction mixture was heated at reflux for 2 hrs.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-isocyanato-4-methyltetrahydro-2H-pyran (D10) (520 mg, 3.68 mmol) in THF (30 mL) was treated with 5 M hydrochloric acid (4.05 mL, 20.3 mmol) and stirred at room temperature overnight. The mixture was then concentrated under vacuum to yield the title compound (D11) (820 mg, 3.52 mmol, 95% yield) as a pale green solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

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